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The following table summarizes key pharmacokinetic parameters after a single oral dose, as reported in a

six-period crossover study in 12 healthy volunteers. Ciprofloxacin's data is presented alongside five other

fluoroquinolones for comparison [1].

Fluoroquinolone
Dose
(mg)

Cmax (μg/mL) AUCtot (μg·h/mL) Elimination Half-Life
(h)

Ciprofloxacin 250 Information missing

[1]

5.75 ± 1.25 5.37 ± 0.82

Gatifloxacin 400 3.42 ± 0.74 30 ± 3.8 Information missing

Grepafloxacin 600 Information missing Information
missing

12.12 ± 3.93

Levofloxacin 500 6.21 ± 1.34 44.8 ± 4.4 Information missing

Moxifloxacin 400 4.34 ± 1.61 39.3 ± 5.35 Information missing

Trovafloxacin 200 Information missing Information
missing

Information missing
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To enable a direct comparison independent of the administered dose, the same study also calculated the

parameters for a normalized 200 mg dose [1].

Fluoroquinolone Cmax for 200 mg (μg/mL) AUCtot for 200 mg (μg·h/mL)

Ciprofloxacin 0.92* 4.6 ± 1.0

Gatifloxacin 1.71 15.0

Grepafloxacin Information missing Information missing

Levofloxacin 2.48 ± 0.53 17.9

Moxifloxacin 2.17 ± 0.81 19.7 ± 2.67

Trovafloxacin 2.09 ± 0.58 19.5 ± 3.1

Note: The Cmax for a 200 mg ciprofloxacin dose was calculated from the 250 mg dose data assuming linear

pharmacokinetics [1].

Experimental Protocol from Key Study

The data in the tables above were generated using the following rigorous methodology [1].

Study Design: An open, randomized, six-period crossover study.
Volunteers: 12 healthy Caucasian volunteers (6 men, 6 women) aged 21-35 years with normal renal

and hepatic function.
Dosing: After an overnight fast, volunteers received single oral doses of each drug with 240 mL of

water, followed by a 2-week washout period between each drug.
Sample Collection:

Serum: Blood samples were collected before dosing and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36,
and 48 hours after medication.

Urine: Urine was collected predose and over intervals of 0–3, 3–6, 6–12, 12–24, and 24–48
hours post-medication.

Bioanalysis: Concentrations of all six fluoroquinolones in serum and urine were determined using a
validated high-performance liquid chromatography (HPLC) method. The methods had defined

limits of detection (0.02-0.06 mg/L in serum) and demonstrated good precision.
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Pharmacokinetic Analysis: Serum and urine data were analyzed using an open two-compartment

model. Dose-dependent parameters (AUCtot and Cmax) were normalized to a dose per 70 kg of body

weight.

Key Pharmacodynamic Concepts for Ciprofloxacin

For researchers, the pharmacodynamic (PD) indices that predict ciprofloxacin efficacy are crucial for dose

optimization, especially in special populations.

Primary PD Index: Ciprofloxacin exhibits concentration-dependent killing. The primary PK/PD
index predictive of clinical and microbiological success is the ratio of the area under the

concentration-time curve to the minimum inhibitory concentration (AUC/MIC) [2] [3].
Target Attainment: A free-drug AUC/MIC (ƒAUC/MIC) ratio of ≥ 100 is a common target [3]. For a

MIC of 0.5 mg/L, one study found that only 16.7% of critically ill patients achieved this target with a
standard dose of 400 mg every 12 hours, suggesting higher doses (e.g., 1200 mg/day) may be

needed in this population [3].
Secondary Indices: A Cmax/MIC ratio of > 8-10 is also considered important to prevent the

emergence of bacterial resistance [3].

The diagram below illustrates these core concepts and the relationship between a drug's pharmacokinetics

and its pharmacodynamic effects.
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Key Pharmacokinetic/Pharmacodynamic Relationships for Ciprofloxacin

Key Ciprofloxacin PK Parameters Key Bacterial PD Parameter

Critical Efficacy & Resistance Prevention Targets

Pharmacokinetics (PK)
'What the body does to the drug'

PK/PD Target Indices

Drives

Pharmacodynamics (PD)
'What the drug does to the body'

Defines

AUC₂₄ / MIC ≥ 100-125
(Primary Efficacy Target)

Cₘₐₓ / MIC > 8-10
(Prevents Resistance)

Cₘₐₓ

Peak Serum Concentration
AUC

Area Under the Curve
Half-Life

(T½)
MIC

Minimum Inhibitory Concentration

Click to download full resolution via product page

Additional Ciprofloxacin-Specific Pharmacokinetic Data

For comprehensive modeling, other studies and drug labels report the following parameters for ciprofloxacin

[4] [5] [6]:

Bioavailability: 70-80% [4] [6].
Volume of Distribution (Vd): 2–3 L/kg, indicating extensive tissue distribution [4] [5].

Protein Binding: 20-40% [5] [6].
Metabolism: Partially metabolized in the liver (primarily by CYP1A2) to four metabolites [4] [5].

Elimination:
Half-life: Approximately 4 hours in healthy adults [4] [6].

Excretion: 40-50% of an oral dose is excreted unchanged in the urine via glomerular filtration
and tubular secretion. Biliary and transintestinal excretion accounts for 20-35% of the dose

recovered in feces [4] [5].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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